Cas no 944276-67-9 (4-BROMO-2-IODOBENZONITRILE)

4-BROMO-2-IODOBENZONITRILE structure
4-BROMO-2-IODOBENZONITRILE structure
상품 이름:4-BROMO-2-IODOBENZONITRILE
CAS 번호:944276-67-9
MF:C7H3BrIN
메가와트:307.91389298439
MDL:MFCD09907887
CID:1984012
PubChem ID:91882193

4-BROMO-2-IODOBENZONITRILE 화학적 및 물리적 성질

이름 및 식별자

    • 4-BROMO-2-IODOBENZONITRILE
    • 4-Bromo-2-iodobenzonitrile (ACI)
    • Z1269171113
    • 944276-67-9
    • CS-0089796
    • EN300-1721002
    • MFCD09907887
    • SY308255
    • AKOS026751482
    • DB-367452
    • BS-50574
    • H11197
    • SCHEMBL16534885
    • MDL: MFCD09907887
    • 인치: 1S/C7H3BrIN/c8-6-2-1-5(4-10)7(9)3-6/h1-3H
    • InChIKey: AAUCVXUNVYKWPB-UHFFFAOYSA-N
    • 미소: N#CC1C(I)=CC(Br)=CC=1

계산된 속성

  • 정밀분자량: 306.84936g/mol
  • 동위원소 질량: 306.84936g/mol
  • 동위원소 원자 수량: 0
  • 수소 결합 공급체 수량: 0
  • 수소 결합 수용체 수량: 1
  • 중원자 수량: 10
  • 회전 가능한 화학 키 수량: 0
  • 복잡도: 162
  • 총 키 단위 수량: 1
  • 원자 구조의 중심 수량을 확정하다.: 0
  • 불확정 원자 입체 중심 수량: 0
  • 화학 키 입체 구조의 중심 수량을 확정하다.: 0
  • 불확정 화학 키 입체 중심 수량: 0
  • 토폴로지 분자 극성 표면적: 23.8Ų
  • 소수점 매개변수 계산 참조값(XlogP): 3

4-BROMO-2-IODOBENZONITRILE 가격추가 >>

기업 No. 상품 이름 Cas No. 순결 사양 가격 업데이트 시간 문의
Alichem
A013032818-250mg
4-Bromo-2-iodobenzonitrile
944276-67-9 97%
250mg
$494.40 2023-08-31
Alichem
A013032818-500mg
4-Bromo-2-iodobenzonitrile
944276-67-9 97%
500mg
$863.90 2023-08-31
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1160436-25g
4-Bromo-2-iodobenzonitrile
944276-67-9 98%
25g
¥3829.00 2024-04-24
ChemScence
CS-0089796-250mg
4-Bromo-2-iodobenzonitrile
944276-67-9 98.76%
250mg
$45.0 2022-04-26
ChemScence
CS-0089796-1g
4-Bromo-2-iodobenzonitrile
944276-67-9 98.76%
1g
$85.0 2022-04-26
ChemScence
CS-0089796-25g
4-Bromo-2-iodobenzonitrile
944276-67-9 98.76%
25g
$862.0 2022-04-26
ChemScence
CS-0089796-10g
4-Bromo-2-iodobenzonitrile
944276-67-9 98.76%
10g
$383.0 2022-04-26
TRC
B678775-50mg
4-Bromo-2-Iodobenzonitrile
944276-67-9
50mg
$ 50.00 2022-06-06
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1160436-5g
4-Bromo-2-iodobenzonitrile
944276-67-9 98%
5g
¥1198.00 2024-04-24
abcr
AB512679-5 g
4-Bromo-2-iodobenzonitrile
944276-67-9
5g
€420.00 2022-07-29

4-BROMO-2-IODOBENZONITRILE 합성 방법

합성회로 1

반응 조건
1.1 Reagents: p-Toluenesulfonic acid ,  N-Iodosuccinimide Catalysts: Palladium diacetate Solvents: 1,2-Dichloroethane ;  16 h, 70 °C
참조
Preparation of substituted heterocyclic compounds derivatives as allosteric modulators of group II metabotropic glutamate receptors
, World Intellectual Property Organization, , ,

합성회로 2

반응 조건
1.1 Reagents: Sodium nitrite ,  Hydrochloric acid Solvents: Water ;  10 min, 0 °C
1.2 Reagents: Potassium iodide Solvents: Water ;  0 °C; 0 °C → rt
참조
Biarylmethyl tetrazole heterocycles as Angiotensin II receptor biased agonists for prevention and treatment of heart failure diseases
, World Intellectual Property Organization, , ,

합성회로 3

반응 조건
1.1 Reagents: Nitric acid ,  Potassium nitrite Solvents: Water ;  0 °C; 60 min, 0 °C
1.2 Reagents: Potassium cyanide Solvents: Water ;  70 °C
1.3 Reagents: Potassium hydroxide Solvents: Water ;  30 min, basified, 70 °C
참조
The effects of extended conjugation length of purely organic phosphors on their phosphorescence emission properties
Lee, Dongwook; Ma, Xiao; Jung, Jaehun; Jeong, Eun Jeong; Hashemi, Hossein; et al, Physical Chemistry Chemical Physics, 2015, 17(29), 19096-19103

합성회로 4

반응 조건
1.1 Reagents: p-Toluenesulfonic acid ,  N-Iodosuccinimide Catalysts: Palladium diacetate Solvents: 1,2-Dichloroethane ;  4 h, 70 °C; 2 h, 70 °C
참조
Preparation of benzobis(thiadiazole) derivatives, ink containing them, and organic electronic device using them
, World Intellectual Property Organization, , ,

합성회로 5

반응 조건
참조
Preparation and use of magnesium amides
, United States, , ,

합성회로 6

반응 조건
1.1 Reagents: Butyllithium ,  2,2,6,6-Tetramethylpiperidine Solvents: Tetrahydrofuran ,  Hexane ;  10 min, 0 °C
1.2 Reagents: 2-Propanol, 2-methyl-, zinc salt Solvents: Pentane ,  Tetrahydrofuran ;  -78 °C; 30 min, 0 °C
1.3 Solvents: Tetrahydrofuran ;  -78 °C; 2 h, -30 °C
1.4 Reagents: Iodine Solvents: Tetrahydrofuran ;  1 h, rt
1.5 Reagents: Sodium thiosulfate ,  Ammonium chloride Solvents: Water
참조
Generation and suppression of 3-/4-functionalized benzynes using zinc ate base (TMP-Zn-ate): new approaches to multisubstituted benzenes
Uchiyama, Masanobu; Kobayashi, Yuri; Furuyama, Taniyuki; Nakamura, Shinji; Kajihara, Yumiko; et al, Journal of the American Chemical Society, 2008, 130(2), 472-480

합성회로 7

반응 조건
1.1 Reagents: Magnesate(2-), dichlorobis(2,2,6,6-tetramethyl-1-piperidinyl)-, lithium (1:2), (… Solvents: Tetrahydrofuran ;  3 h, -20 °C
1.2 Reagents: Iodine Solvents: Tetrahydrofuran ;  rt
참조
Preparation and use of magnesium amides
, World Intellectual Property Organization, , ,

합성회로 8

반응 조건
1.1 Reagents: N-Iodosuccinimide Catalysts: p-Toluenesulfonic acid ,  Palladium diacetate Solvents: 1,2-Dichloroethane ;  72 h, 70 °C
참조
Sulfinylaminobenzamide and sulfonylaminobenzamide derivatives as mitochondrial oxidative phosphorylation uncouplers and their preparation
, World Intellectual Property Organization, , ,

4-BROMO-2-IODOBENZONITRILE Raw materials

4-BROMO-2-IODOBENZONITRILE Preparation Products

4-BROMO-2-IODOBENZONITRILE 관련 문헌

추천 기사

추천 공급업체
Amadis Chemical Company Limited
(CAS:944276-67-9)4-BROMO-2-IODOBENZONITRILE
A937418
순결:99%/99%
재다:5g/25g
가격 ($):186.0/552.0